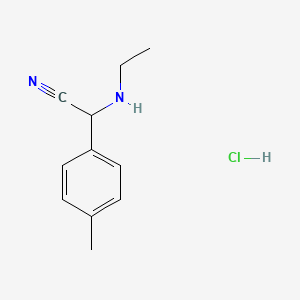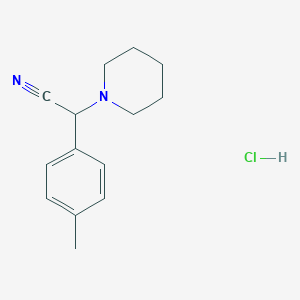![molecular formula C10H14FNO B1407052 1-[4-(2-Fluoroetoxi)fenil]-N-metilmetanamina CAS No. 1500333-71-0](/img/structure/B1407052.png)
1-[4-(2-Fluoroetoxi)fenil]-N-metilmetanamina
Descripción general
Descripción
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is a chemical compound with the molecular formula C10H14FNO and a molecular weight of 183.23 g/mol . This compound is characterized by the presence of a fluoroethoxy group attached to a phenyl ring, which is further connected to a methylmethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic effects and as a precursor for developing new pharmaceuticals.
Industry: The compound finds applications in the production of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves several steps. One common method includes the reaction of 4-(2-fluoroethoxy)benzaldehyde with methylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are possible, where the fluoroethoxy group can be replaced by other nucleophiles like thiols or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethoxybenzoic acid, while reduction could produce fluoroethoxyphenylmethanamine.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine can be compared with other similar compounds, such as:
1-[4-(2-Fluoroethoxy)phenyl]-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may alter its chemical properties and biological activity.
1-[4-(2-Fluoroethoxy)phenyl]-N-methylpropanamine: The presence of a propyl group can affect its solubility and reactivity compared to the methyl derivative.
1-[4-(2-Fluoroethoxy)phenyl]-N-methylbutanamine: The butyl group introduces additional steric hindrance, potentially impacting its interaction with molecular targets.
These comparisons highlight the uniqueness of 1-[4-(2-Fluoroethoxy)phenyl]-N-methylmethanamine in terms of its structure and functional properties.
Propiedades
IUPAC Name |
1-[4-(2-fluoroethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-12-8-9-2-4-10(5-3-9)13-7-6-11/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNSDSAAFAUOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1406974.png)



![Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B1406982.png)

![Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate](/img/structure/B1406986.png)

![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1406988.png)
![4-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B1406989.png)
![Methanone, (trans-4-aminocyclohexyl)-[4-(1-methyleth[4-(1-methylethyl)-1-piperazinyl]-, hydrochloride](/img/structure/B1406990.png)
![(9-Fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1406991.png)
